Dihidrocloruro de N1,N1,N2-trimetil-etano-1,2-diamina

Descripción general

Descripción

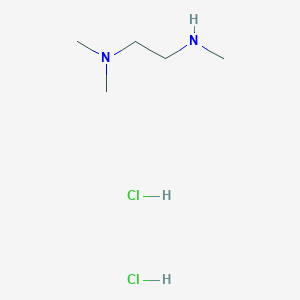

“N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular weight of “N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is 175.1 . The InChI code for this compound is 1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H .Physical And Chemical Properties Analysis

“N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is a solid substance that is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del dihidrocloruro de N1,N1,N2-trimetil-etano-1,2-diamina, centrándose en aplicaciones únicas:

Vehículos de entrega de terapia génica

Este compuesto se utiliza en la síntesis de lípidos ionizables biodegradables para construir vehículos de entrega inhalables para editores de genes de ARNm y CRISPR-Cas9, que son cruciales para la terapia génica de enfermedades pulmonares congénitas .

Síntesis de tensioactivos Gemini

Sirve como precursor en la síntesis de nuevos tensioactivos Gemini, específicamente bromuros de N,N-dimetil-N-{2-[N’-metil-N’-(3-sulfopropil)-alquilamonio]etil}-1-alquilamonio .

Síntesis orgánica

El compuesto se aplica ampliamente en la síntesis orgánica, donde se utiliza para generar diversos compuestos como colorantes fluorescentes, intermedios de colorantes y tensioactivos .

Catálisis

El this compound puede reaccionar con ácidos para formar sales de amina y se utiliza a menudo como catalizador, especialmente en la síntesis de resinas y poliuretanos .

Agente decolorante

Puede actuar como agente decolorante para pinturas y tintes .

Intermediarios farmacéuticos

El compuesto también se utiliza como intermedio en productos farmacéuticos, principalmente durante los procesos de I+D de laboratorio y la síntesis químico-farmacéutica .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Mecanismo De Acción

Target of Action

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is an organic compound that primarily targets oxidizing agents . The molecule contains two nitrogen atoms, each with a lone pair of electrons, making them active sites susceptible to attack by oxidizing agents .

Mode of Action

The compound interacts with its targets (oxidizing agents) through redox reactions . Under the influence of oxidizing agents, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be oxidized to corresponding oxides or nitroso compounds .

Biochemical Pathways

It is known that the compound can participate in nucleophilic substitution reactions and acylation reactions, which are common in organic synthesis .

Pharmacokinetics

It is known that the compound is insoluble in neutral water but soluble in acidic aqueous solutions . This is because it is a basic substance that can react with acids to form corresponding salts, thereby increasing its water solubility .

Result of Action

The compound is widely used in organic synthesis, where it can be used to generate various compounds such as fluorescent dyes, dye intermediates, and surfactants . It often serves as a nucleophilic reagent, participating in nucleophilic substitution reactions and acylation reactions .

Action Environment

The action, efficacy, and stability of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be influenced by environmental factors such as the presence of oxidizing agents and the pH of the solution . For instance, its solubility increases in acidic environments, which can influence its bioavailability and reactivity .

Análisis Bioquímico

Biochemical Properties

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific enzymes and altering their activity. This compound is known to interact with enzymes involved in methylation processes, potentially affecting the methylation status of DNA and proteins. The nature of these interactions often involves hydrogen bonding and ionic interactions, which can lead to changes in the conformation and activity of the target biomolecules .

Cellular Effects

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in methylation and other biochemical processes. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For example, it may influence the synthesis and degradation of key biomolecules, thereby altering the metabolic balance .

Transport and Distribution

Within cells and tissues, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes .

Propiedades

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPFKECTFKUEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719236 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326888-32-8 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1399051.png)

![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)

![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)

![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)

acetic acid](/img/structure/B1399070.png)